molecular formula C8H7NS B13008134 5-Methylbenzo[d]isothiazole

5-Methylbenzo[d]isothiazole

Cat. No.: B13008134
M. Wt: 149.21 g/mol
InChI Key: GFJGRNOOYAKHNX-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring The isothiazole ring contains both sulfur and nitrogen atoms, making it a member of the azole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[d]isothiazole typically involves the condensation of appropriate precursors that contain both nitrogen and sulfur. One common method involves the reaction of an ortho-substituted aniline with sulfur and a suitable oxidizing agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the isothiazole ring .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, isothiazolines, and various substituted derivatives, depending on the specific reaction and conditions .

Scientific Research Applications

5-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methylbenzo[d]isothiazole is unique due to the presence of both sulfur and nitrogen in the isothiazole ring, along with a methyl group at the 5-position. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGRNOOYAKHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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